2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazole derivatives: These compounds also contain nitrogen atoms in their ring structure and are known for their diverse pharmacological properties.
Uniqueness
What sets 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-9-5-6-10-19(17)26)21(28)22(29)24-13-16-8-7-11-23-12-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCHYWIZJXOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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